molecular formula C12H19Cl2N3O2 B2962272 N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride CAS No. 1233955-00-4

N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride

Cat. No.: B2962272
CAS No.: 1233955-00-4
M. Wt: 308.2
InChI Key: XNBSJUHPVGNKPJ-UHFFFAOYSA-N
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Description

N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a nitrobenzyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride typically involves the following steps:

    Nitration of Benzyl Chloride: Benzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 3-nitrobenzyl chloride.

    Formation of N-(3-Nitrobenzyl)piperidine: 3-nitrobenzyl chloride is then reacted with piperidine in the presence of a base such as sodium hydroxide to form N-(3-nitrobenzyl)piperidine.

    Amination: The N-(3-nitrobenzyl)piperidine is further reacted with ammonia or an amine source to introduce the amine group at the 4-position of the piperidine ring.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Nitroso derivatives, hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can bind to and inhibit the activity of target proteins. The piperidine ring provides structural stability and enhances binding affinity to the target sites.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpiperidine-4-amine dihydrochloride: Lacks the nitro group, resulting in different reactivity and biological activity.

    N-(4-Nitrobenzyl)piperidine-4-amine dihydrochloride: The nitro group is positioned differently, affecting its chemical properties and interactions.

    N-(3-Nitrobenzyl)piperidine-4-carboxamide: Contains a carboxamide group instead of an amine group, leading to different applications and reactivity.

Uniqueness

N-(3-Nitrobenzyl)piperidine-4-amine dihydrochloride is unique due to the presence of both the nitrobenzyl and piperidine moieties, which confer distinct chemical and biological properties. The nitro group enhances its reactivity in reduction and substitution reactions, while the piperidine ring provides a scaffold for interaction with biological targets.

Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.2ClH/c16-15(17)12-3-1-2-10(8-12)9-14-11-4-6-13-7-5-11;;/h1-3,8,11,13-14H,4-7,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBSJUHPVGNKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC(=CC=C2)[N+](=O)[O-].Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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